![molecular formula C19H20FNO2 B1434694 methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate CAS No. 698358-91-7](/img/structure/B1434694.png)
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Overview
Description
“Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1246651-69-3 . Its IUPAC name is “methyl (3S,4R)-4- (3-fluorophenyl)pyrrolidine-3-carboxylate” and it has a molecular weight of 223.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1
. This code can be used to generate a 2D or 3D structure of the molecule using appropriate software.
Scientific Research Applications
Antioxidant Activity
Pyrrolidine derivatives have been shown to possess significant antioxidant properties. These compounds can scavenge free radicals and protect against oxidative stress, which is a factor in many diseases .
Anti-inflammatory and Analgesic Effects
These compounds also exhibit anti-inflammatory and analgesic effects. They can be used in the development of new medications for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Pyrrolidine derivatives have demonstrated antibacterial , antifungal , antiparasitic , and anthelmintic activities. This makes them valuable for creating new antibiotics and antifungal agents .
Anticancer Potential
Some pyrrolidine derivatives have been evaluated for their anticancer potential against various cancer cell lines. They may contribute to the development of novel cancer therapies .
Anti-hyperglycemic Activity
These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and related conditions .
Neuropharmacological Applications
Pyrrolidine derivatives are being studied for their effects on the nervous system, with potential applications in treating neurodegenerative diseases and improving cognitive functions .
properties
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDRAYPGFFTGY-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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